4-Chloromethyl-2-methoxy-5-(trifluoromethyl)pyridine 4-Chloromethyl-2-methoxy-5-(trifluoromethyl)pyridine
Brand Name: Vulcanchem
CAS No.: 1227570-81-1
VCID: VC3028217
InChI: InChI=1S/C8H7ClF3NO/c1-14-7-2-5(3-9)6(4-13-7)8(10,11)12/h2,4H,3H2,1H3
SMILES: COC1=NC=C(C(=C1)CCl)C(F)(F)F
Molecular Formula: C8H7ClF3NO
Molecular Weight: 225.59 g/mol

4-Chloromethyl-2-methoxy-5-(trifluoromethyl)pyridine

CAS No.: 1227570-81-1

Cat. No.: VC3028217

Molecular Formula: C8H7ClF3NO

Molecular Weight: 225.59 g/mol

* For research use only. Not for human or veterinary use.

4-Chloromethyl-2-methoxy-5-(trifluoromethyl)pyridine - 1227570-81-1

Specification

CAS No. 1227570-81-1
Molecular Formula C8H7ClF3NO
Molecular Weight 225.59 g/mol
IUPAC Name 4-(chloromethyl)-2-methoxy-5-(trifluoromethyl)pyridine
Standard InChI InChI=1S/C8H7ClF3NO/c1-14-7-2-5(3-9)6(4-13-7)8(10,11)12/h2,4H,3H2,1H3
Standard InChI Key NCRBXVVNHPKJML-UHFFFAOYSA-N
SMILES COC1=NC=C(C(=C1)CCl)C(F)(F)F
Canonical SMILES COC1=NC=C(C(=C1)CCl)C(F)(F)F

Introduction

4-Chloromethyl-2-methoxy-5-(trifluoromethyl)pyridine is a complex organic compound characterized by its unique combination of functional groups attached to a pyridine ring. This compound features a chloromethyl group, a methoxy group, and a trifluoromethyl group, which impart specific chemical properties valuable in various scientific and industrial applications. The chemical formula for this compound is associated with the CAS number 1227570-81-1.

Synthesis Methods

The synthesis of 4-Chloromethyl-2-methoxy-5-(trifluoromethyl)pyridine involves several methods, often requiring controlled conditions to optimize yields and purity. These methods typically involve chlorination and fluorination processes, similar to those used in synthesizing other trifluoromethylpyridines .

Synthesis Steps:

  • Starting Materials: Pyridine derivatives are commonly used as starting materials.

  • Reaction Conditions: Temperature, pressure, and choice of reagents are crucial for successful synthesis.

  • Purification: Techniques such as recrystallization or chromatography may be employed to achieve high purity.

Chemical Reactions and Applications

4-Chloromethyl-2-methoxy-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including substitution, oxidation, and reduction. Common reagents used include sodium hydroxide, potassium permanganate, and palladium on carbon.

Applications:

  • Organic Chemistry: Used as an intermediate in the synthesis of complex molecules.

  • Medicinal Chemistry: Potential biological activities make it a candidate for drug development.

  • Agrochemicals: May be used in the synthesis of herbicides or pesticides.

Research Findings

Research on pyridine derivatives, including those with trifluoromethyl substituents, highlights their importance in medicinal chemistry. For example, compounds similar to 4-Chloromethyl-2-methoxy-5-(trifluoromethyl)pyridine have shown antibacterial activity against resistant strains like methicillin-resistant Staphylococcus aureus .

Biological Activities:

  • Antibacterial Properties: Demonstrated in related compounds, suggesting potential for similar activity.

  • Mechanism of Action: Involves interaction with specific biological targets, though detailed mechanisms may vary based on the compound's structure and purity.

Comparison with Related Compounds

Other compounds in the pyridine family, such as 2-chloro-4-(trifluoromethyl)pyridine, are also significant in organic synthesis. These compounds are used in drug and herbicide synthesis due to their reactivity and biological properties .

Comparison Table:

CompoundMolecular Weight (g/mol)CAS NumberKey Applications
4-Chloromethyl-2-methoxy-5-(trifluoromethyl)pyridine223.611227570-81-1Organic and medicinal chemistry
2-Chloro-4-(trifluoromethyl)pyridineNot specifiedNot specifiedDrug and herbicide synthesis
2-[4-(Chloromethyl)phenyl]-5-(trifluoromethyl)pyridine271.67613239-76-2Organic synthesis

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